Cas no 50453-58-2 (Cyclohexanamine, N,2-dimethyl-)

Cyclohexanamine, N,2-dimethyl- is a secondary amine derivative of cyclohexane, characterized by the presence of two methyl substituents on the nitrogen and the second carbon of the cyclohexyl ring. This compound is of interest in organic synthesis due to its structural features, which impart steric and electronic effects useful in catalytic and pharmaceutical applications. Its cycloaliphatic backbone enhances stability, while the dimethylamine moiety offers reactivity for further functionalization. The compound is typically employed as an intermediate in the preparation of fine chemicals, agrochemicals, and specialty materials. Handling requires standard amine precautions, including protection from moisture and air to maintain purity.
Cyclohexanamine, N,2-dimethyl- structure
50453-58-2 structure
Product Name:Cyclohexanamine, N,2-dimethyl-
CAS No:50453-58-2
MF:C8H17N
MW:127.22728228569
CID:1567980
PubChem ID:15921594
Update Time:2025-10-30

Cyclohexanamine, N,2-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanamine, N,2-dimethyl-
    • 2528-57-6
    • AKOS000130472
    • (1S,2R)-N,2-dimethylcyclohexan-1-amine
    • HMDSHIZGTPRJHT-UHFFFAOYSA-N
    • 1821752-10-6
    • AKOS017278374
    • N,2-dimethylcyclohexan-1-amine
    • N-methyl-2-methylcyclohexylamine
    • SB39944
    • 921040-82-6
    • SCHEMBL2735530
    • 50453-58-2
    • SCHEMBL26732482
    • SB34507
    • (1R,2S)-N,2-dimethylcyclohexan-1-amine
    • EN300-55399
    • cyclohexanamine,n,2-dimethyl-,cis- (9ci)
    • SB13081
    • N,2-dimethylcyclohexanamine
    • Inchi: 1S/C8H17N/c1-7-5-3-4-6-8(7)9-2/h7-9H,3-6H2,1-2H3
    • InChI Key: HMDSHIZGTPRJHT-UHFFFAOYSA-N
    • SMILES: N(C)C1CCCCC1C

Computed Properties

  • Exact Mass: 127.13621
  • Monoisotopic Mass: 127.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 80.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03

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Cyclohexanamine, N,2-dimethyl- Related Literature

Additional information on Cyclohexanamine, N,2-dimethyl-

Research Brief on Cyclohexanamine, N,2-dimethyl- (CAS: 50453-58-2): Recent Advances and Applications in Chemical Biology and Medicine

Cyclohexanamine, N,2-dimethyl- (CAS: 50453-58-2) is a chemical compound of significant interest in the fields of chemical biology and pharmaceutical research. Recent studies have explored its potential as a building block for novel therapeutics and its role in modulating biological pathways. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the efficient synthesis of Cyclohexanamine, N,2-dimethyl- derivatives via a novel catalytic process. The researchers employed palladium-catalyzed amination to achieve high yields (up to 92%) and excellent enantioselectivity, which is crucial for pharmaceutical applications. The study also demonstrated that these derivatives exhibit promising binding affinity to serotonin receptors, suggesting potential applications in neurological disorders.

In the realm of antimicrobial research, a team from the University of Cambridge reported in ACS Infectious Diseases (2024) that Cyclohexanamine, N,2-dimethyl- derivatives show potent activity against drug-resistant bacterial strains. The compounds were particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 2 μg/mL. Molecular docking studies revealed that these compounds interfere with bacterial cell wall synthesis by binding to penicillin-binding protein 2a (PBP2a).

Recent pharmacokinetic studies have provided valuable insights into the metabolic fate of Cyclohexanamine, N,2-dimethyl-. A 2024 paper in Drug Metabolism and Disposition identified cytochrome P450 2D6 (CYP2D6) as the primary enzyme responsible for its metabolism. The study also reported an elimination half-life of approximately 8 hours in human liver microsomes, suggesting favorable pharmacokinetic properties for potential drug development.

Emerging applications in cancer research have also been reported. A Nature Communications publication (2023) demonstrated that Cyclohexanamine, N,2-dimethyl- derivatives can selectively inhibit histone deacetylases (HDACs) in cancer cells, leading to apoptosis. The compounds showed particular efficacy against triple-negative breast cancer cell lines, with IC50 values in the nanomolar range. These findings open new avenues for developing targeted cancer therapies.

From a safety perspective, recent toxicological assessments published in Regulatory Toxicology and Pharmacology (2024) indicate that Cyclohexanamine, N,2-dimethyl- has a favorable safety profile at therapeutic doses. Acute toxicity studies in rodents showed an LD50 of >2000 mg/kg, while subchronic exposure revealed no significant organ toxicity at doses up to 100 mg/kg/day for 28 days.

The compound's versatility is further demonstrated by its application in radiopharmaceuticals. A 2023 study in the Journal of Nuclear Medicine reported the successful labeling of Cyclohexanamine, N,2-dimethyl- derivatives with fluorine-18 for positron emission tomography (PET) imaging. These radiotracers showed excellent brain penetration and specific binding to sigma-1 receptors, making them valuable tools for neuroimaging studies.

In conclusion, recent research on Cyclohexanamine, N,2-dimethyl- (50453-58-2) highlights its multifaceted potential in drug discovery and development. From its applications in neurological disorders and antimicrobial therapy to cancer treatment and diagnostic imaging, this compound continues to attract significant research interest. Future studies should focus on optimizing its pharmacological properties and exploring clinical applications of its derivatives.

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